molecular formula C13H11N3O2 B15255683 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol

Cat. No.: B15255683
M. Wt: 241.24 g/mol
InChI Key: ALHRPZBSXRHRNO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol (CAS 75427-12-2) is a high-purity chemical compound supplied for advanced research applications. With the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol, this molecule belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its close structural resemblance to purine bases, which allows it to interact with a variety of biological targets . The presence of the benzyl group at the N1 position and diol functional groups at the 4 and 6 positions defines its properties. It is important to note that hydroxy groups at the 4 or 6 positions on the pyridine ring can exhibit tautomerism, potentially existing as the more stable 4-oxo or 6-oxo derivatives . This compound serves as a key synthetic intermediate and scaffold for developing bioactive molecules. Researchers utilize this and related structures in various biomedical investigations, including the development of tyrosine kinase inhibitors (TKI) , and studies targeting the GABA/BZ receptor complex . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handle with care. Refer to the Safety Data Sheet for detailed hazard information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

1-benzyl-4-hydroxy-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H11N3O2/c17-11-6-12(18)15-13-10(11)7-14-16(13)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,17,18)

InChI Key

ALHRPZBSXRHRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=O)N3)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Chlorination at Position C4

The hydroxyl group at position C4 undergoes nucleophilic substitution with phosphorus oxychloride (POCl₃), yielding 4-chloro-1-benzyl-1H-pyrazolo[3,4-b]pyridin-6-one. This reaction follows the Gould–Jacobs mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst.

Reaction ConditionsReagentsProductYieldReference
Reflux in POCl₃ (neat), 110–160°CPOCl₃4-Chloro derivative80–96%

Mechanistic Insight :

  • POCl₃ protonates the hydroxyl group, converting it into a better leaving group (water).

  • Chloride ion attacks the electrophilic carbon at C4, displacing the hydroxyl group.

  • The reaction is regioselective due to the electron-deficient nature of the pyridine ring.

Condensation Reactions via C6 Carbonyl

The ketone group at position C6 participates in condensation reactions with nucleophiles such as hydrazines or amines, forming hydrazones or Schiff bases. For example:

Reaction ConditionsReagentsProductYieldReference
Ethanol, refluxHydrazine6-Hydrazono derivative~75%

Example Reaction :
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol reacts with hydrazine hydrate in ethanol to form a hydrazone derivative. This product exhibits enhanced solubility in polar solvents due to the introduction of the hydrazone moiety.

Tautomerism and Oxidation

The compound exists in equilibrium between keto (6-oxo) and enol (6-hydroxy) tautomers. Atmospheric oxygen facilitates oxidation of dihydro intermediates to aromatic pyrazolopyridines during synthesis ( ).

Key Observation :

  • Under aerobic conditions, spontaneous oxidation stabilizes the fully aromatic pyrazolo[3,4-b]pyridine core.

  • The enol tautomer is less stable, with AM1 calculations showing a 37.03 kJ/mol preference for the keto form .

Benzyl Group Reactivity

The N1-benzyl group can be removed via hydrogenolysis, though this reaction modifies the parent structure:

Reaction ConditionsReagentsProductYieldReference
H₂ (1 atm), Pd/C, ethanolH₂/Pd-C1H-Pyrazolo[3,4-b]pyridine-4,6-diol90%

Limitation : This reaction is typically avoided unless deprotection is required for further functionalization.

Electrophilic Aromatic Substitution

The electron-rich pyrazolo ring undergoes electrophilic substitution at position C3 or C5. For example, nitration or sulfonation proceeds under mild acidic conditions:

Reaction ConditionsReagentsProductYieldReference
HNO₃, H₂SO₄, 0°CNitric acid5-Nitro derivative65%

Regioselectivity : The C5 position is favored due to directing effects of the adjacent nitrogen atoms.

Complexation with Metal Ions

The hydroxyl and carbonyl groups act as bidentate ligands for transition metals such as Zn²⁺ or Cu²⁺, forming stable chelates.

Reaction ConditionsReagentsProductStability Constant (log K)Reference
Methanol, RTZnCl₂Zn(II)-pyrazolopyridine complex4.2

Application : These complexes are studied for catalytic or antimicrobial properties.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The benzyl group in the target compound may enhance hydrophobic interactions compared to the dimethyl or isopropyl groups in analogues . Diol groups at positions 4 and 6 are conserved in RSK2 inhibitors (e.g., 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol), suggesting their critical role in kinase binding . Chlorine substituents (e.g., 4,6-dichloro derivatives) are often used to modulate electronic properties and improve metabolic stability .

Biological Activity :

  • Pyrazolo[3,4-b]pyridines with aryl substituents (e.g., APcK110) demonstrate potent kinase inhibition, implying that the target compound’s benzyl group could confer similar selectivity .
  • Piperazine-containing derivatives exhibit anti-angiogenic effects, highlighting the importance of nitrogen-rich substituents in targeting signaling pathways .

Synthetic Accessibility :

  • The ZnCl2-catalyzed aza-Diels-Alder reaction (used for pyrazolo[3,4-b]pyridine-4,5-dicarboxylates) and one-pot methods (for pyrrolo[3,4-b]pyridines) could be adapted for synthesizing the target compound, though benzylation may require tailored protecting groups .

Structure-Activity Relationship (SAR) Trends

  • Position 1 : Bulky substituents (e.g., benzyl, isopropyl) likely improve target affinity by occupying hydrophobic pockets in enzymes .
  • Positions 4 and 6 : Hydroxyl groups are critical for hydrogen bonding with catalytic lysine or aspartate residues in kinases (e.g., RSK2) .
  • Position 3: Amino or aryl groups enhance interactions with ATP-binding domains in kinases (e.g., ALK-L1196M inhibitors) .

Biological Activity

1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its anticancer properties and mechanisms of action. This article synthesizes findings from multiple sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused ring system that contributes to its biological activity. The presence of hydroxyl groups at positions 4 and 6 enhances its solubility and interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cytotoxicity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed low micromolar GI50 values against MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic B myelomonocytic leukemia) cell lines .
  • Mechanism of Action : The mechanism underlying the cytotoxic effects involves the induction of apoptosis through various pathways. For example, studies have shown that related compounds can activate caspase cascades and induce cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Substituent Effects : The introduction of different substituents at specific positions on the pyrazolo ring significantly influences the anticancer activity. For example, bulky groups at position 4 were found to reduce activity, whereas smaller groups or hydroxyl substitutions at positions 4 and 6 enhanced potency .
CompoundCell Line TestedGI50 Value (µM)Mechanism
This compoundMCF-7<10Apoptosis induction via caspase activation
Related DerivativeK5625PARP cleavage and apoptosis
Related DerivativeMV4-118Inhibition of cell proliferation

Inhibition Studies

Recent findings highlight that certain derivatives function as inhibitors for specific kinases involved in cancer progression:

  • TBK1 Inhibition : A study identified a derivative as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound also demonstrated significant antiproliferative effects across multiple cancer cell lines, suggesting that targeting TBK1 could be a viable strategy for developing new cancer therapies .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Breast Cancer Model : In vivo studies using mouse models showed that compounds derived from pyrazolo[3,4-b]pyridines significantly inhibited tumor growth in breast cancer xenografts. The mechanism was linked to the downregulation of proliferative markers such as PCNA and upregulation of apoptotic markers like cleaved caspase-3 .
  • Leukemia Treatment : Another study demonstrated that treatment with pyrazolo derivatives led to reduced leukemic cell viability in animal models, emphasizing their potential as therapeutic agents in hematological malignancies .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol to ensure high yield and purity?

  • Methodological Answer : To optimize synthesis, employ statistical experimental design (e.g., factorial design) to evaluate critical parameters such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, a central composite design can identify interactions between variables like benzylation efficiency and cyclization kinetics . Analytical techniques such as HPLC or LC-MS should validate purity (>97%) and monitor byproduct formation, particularly during the benzylation step .

Q. How can structural characterization of this compound be performed to confirm regioselectivity in the pyrazolo-pyridine core?

  • Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign proton environments and carbon types, focusing on distinguishing between N1-benzyl and pyridinone oxygen positions. X-ray crystallography is recommended to resolve ambiguities in regiochemistry, as seen in analogous pyrazolo[3,4-d]pyrimidine derivatives . Mass spectrometry (HRMS-ESI) can confirm molecular weight (expected: ~283.28 g/mol) and rule out dimerization byproducts .

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

  • Methodological Answer : Begin with polar aprotic solvents (e.g., DMSO, DMF) for stock solutions due to the compound’s likely low aqueous solubility. For in vitro assays, dilute into buffered solutions (pH 6.5–7.4) containing ≤1% DMSO. Dynamic light scattering (DLS) can assess colloidal stability, while UV-Vis spectroscopy monitors aggregation at biologically relevant concentrations (1–100 µM) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the pyridinone moiety in this compound during derivatization?

  • Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying nucleophilic/electrophilic sites. For example, the C4 and C6 hydroxyl groups may exhibit tautomerism, influencing reactivity. Coupled with transition-state modeling (e.g., IRC calculations), this approach can guide selective functionalization (e.g., alkylation or acylation) .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity for this compound?

  • Methodological Answer : If bioactivity discrepancies arise (e.g., lower-than-expected enzyme inhibition), conduct structure-activity relationship (SAR) studies with analogs (e.g., methyl or halogen substituents). Use molecular docking (AutoDock Vina) to compare binding poses against target proteins (e.g., kinases). Validate hypotheses via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .

Q. How can reaction path searching algorithms improve the scalability of multi-step syntheses involving this compound?

  • Methodological Answer : Integrate global reaction path search tools (e.g., GRRM or AFIR) with quantum chemical calculations (e.g., DFT/B3LYP) to map energy barriers for critical steps like cyclization or benzylation. For scale-up, combine these insights with microreactor systems to optimize heat/mass transfer and minimize side reactions (e.g., over-benzylation) .

Q. What analytical techniques are essential for detecting degradation products of this compound under physiological conditions?

  • Methodological Answer : Use accelerated stability studies (40°C/75% RH for 4 weeks) followed by LC-QTOF-MS to identify degradation products (e.g., hydrolyzed benzyl groups or oxidized pyridinone rings). Compare fragmentation patterns with synthetic standards. For oxidative stress conditions, employ EPR spectroscopy to detect radical intermediates .

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